molecular formula C12H18ClN3O2S B2689613 3-(Piperidin-4-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione hydr CAS No. 79098-84-3

3-(Piperidin-4-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione hydr

Cat. No.: B2689613
CAS No.: 79098-84-3
M. Wt: 303.81
InChI Key: WBLMXISDIBYQPL-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione hydr is a complex organic compound featuring a piperidine ring and a benzothiadiazine structure

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the benzothiadiazine moiety. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the heterocyclic structures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzothiadiazine derivatives

  • Other heterocyclic compounds

Uniqueness: 3-(Piperidin-4-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione hydr is unique due to its specific structural features and the combination of piperidine and benzothiadiazine rings. This combination provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-piperidin-4-yl-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-4-2-1-3-10(12)9-15(18)11-5-7-13-8-6-11;/h1-4,11,13-14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLMXISDIBYQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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